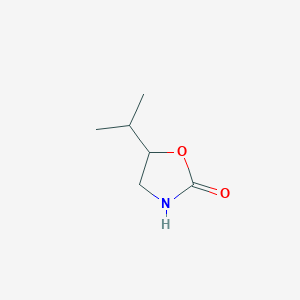
2-(3-bromo-4-methoxyphenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromo-4-methoxyphenyl)ethan-1-ol, also referred to as 2-Bromo-4-methoxyphenyl ethan-1-ol, is an organic compound belonging to the class of phenyl ethers. It is a colorless solid that is soluble in organic solvents. This compound has been studied extensively due to its wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
2-Bromo-4-methoxyphenyl ethan-1-ol has been used extensively in scientific research due to its wide range of applications. It has been used in the synthesis of biologically active compounds, such as anti-inflammatory agents, antiviral agents, and anticonvulsants. It has also been used in the synthesis of organic materials, such as polymers, dyes, and pigments. Additionally, it has been used as a reagent in the synthesis of pharmaceuticals, such as antihypertensives and antihistamines.
Mécanisme D'action
2-Bromo-4-methoxyphenyl ethan-1-ol acts as an electrophile in organic reactions, meaning that it is attracted to electrons. When the compound reacts with an electron-rich substrate, it forms a covalent bond with the substrate, resulting in the formation of a new compound. This process is known as nucleophilic substitution.
Biochemical and Physiological Effects
2-Bromo-4-methoxyphenyl ethan-1-ol has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the production of inflammatory mediators. Additionally, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, it has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Bromo-4-methoxyphenyl ethan-1-ol is a useful reagent for organic synthesis due to its wide range of applications. It is relatively easy to synthesize and is relatively stable in organic solvents. However, it is not suitable for use in aqueous solutions, as it is not soluble in water. Additionally, it is not suitable for use in high temperatures, as it can decompose at temperatures above 100 degrees Celsius.
Orientations Futures
The future of 2-Bromo-4-methoxyphenyl ethan-1-ol is promising, as it has a wide range of potential applications. In the field of medicinal chemistry, it may be used in the synthesis of new drugs with improved efficacy and fewer side effects. In the field of biochemistry, it may be used to develop new enzymes and metabolic pathways. Additionally, it may be used in the synthesis of new materials, such as polymers, dyes, and pigments. Finally, it may be used in the synthesis of new compounds with improved antioxidant properties.
Méthodes De Synthèse
2-Bromo-4-methoxyphenyl ethan-1-ol can be synthesized from 2-bromo-4-methoxyphenol and ethanol using a Williamson ether synthesis reaction. In this reaction, the bromine atom in the phenol is replaced by the oxygen atom of the ethanol, forming the ether. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at temperatures ranging from 50 to 100 degrees Celsius.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromo-4-methoxyphenyl)ethan-1-ol involves the conversion of 3-bromo-4-methoxybenzaldehyde to 2-(3-bromo-4-methoxyphenyl)ethanol through a Grignard reaction followed by reduction.", "Starting Materials": [ "3-bromo-4-methoxybenzaldehyde", "magnesium", "ethyl ether", "ethylmagnesium bromide", "sodium borohydride", "methanol" ], "Reaction": [ "Step 1: Preparation of Grignard reagent", "Add magnesium turnings to a mixture of 3-bromo-4-methoxybenzaldehyde and ethyl ether in a round-bottom flask.", "Heat the mixture under reflux until the magnesium turnings dissolve completely.", "Cool the mixture to room temperature and add ethylmagnesium bromide dropwise with stirring.", "Allow the reaction mixture to stir for 1 hour at room temperature.", "Step 2: Reduction of Grignard reagent", "Add a solution of sodium borohydride in methanol dropwise to the reaction mixture with stirring.", "Allow the reaction mixture to stir for 2 hours at room temperature.", "Step 3: Workup", "Quench the reaction mixture with water and extract the organic layer with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain 2-(3-bromo-4-methoxyphenyl)ethanol as a colorless oil." ] } | |
Numéro CAS |
181115-01-5 |
Nom du produit |
2-(3-bromo-4-methoxyphenyl)ethan-1-ol |
Formule moléculaire |
C9H11BrO2 |
Poids moléculaire |
231.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



